N-(4-Fluorophenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
N-(4-Fluorophenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound with the following properties:
Chemical Formula: C₁₅H₁₃FN₂O₂
Molecular Weight: 272.27 g/mol
Melting Point: 140.9°C
Preparation Methods
The synthesis of FPAA typically involves chemical reactions. Here are the steps:
- React pyridin-2-amine with 4-fluorophenylacetic anhydride to obtain pyridin-2-one and 4-fluorophenylacetic acid.
- Then, through acylation, react pyridin-2-one with 4-fluorophenylacetic acid using acetyl chloride to yield the target compound, FPAA.
Chemical Reactions Analysis
FPAA can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using bases like sodium hydroxide (NaOH) or ammonia (NH₃).
Major products formed from these reactions depend on the specific reaction conditions.
Scientific Research Applications
FPAA finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating biological processes or as a probe in drug discovery.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which FPAA exerts its effects depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways. Further research is needed to fully elucidate its mode of action.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H20FN3O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-5-oxo-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H20FN3O2/c1-13-19(22(28)26-15-10-8-14(23)9-11-15)21(16-5-2-3-12-24-16)20-17(25-13)6-4-7-18(20)27/h2-3,5,8-12,21,25H,4,6-7H2,1H3,(H,26,28) |
InChI Key |
XETMVYYHGYGKML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=N3)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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